![molecular formula C13H17ClN4S B2437136 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine CAS No. 1206993-02-3](/img/structure/B2437136.png)

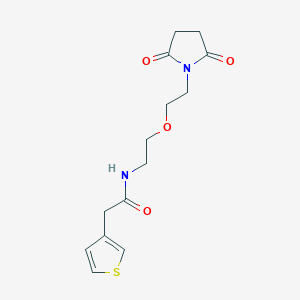

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

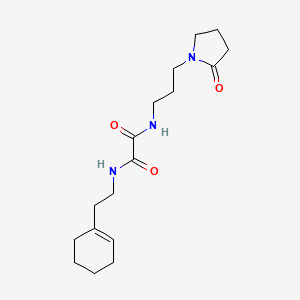

1. Pharmacological Activity Prediction

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine and similar compounds have been studied in quantitative structure-activity relationship (QSAR) analysis. This research helps in predicting the pharmacological activity of new drug candidates based on chromatographic and biological activity data, particularly for H1-antihistamine activity (Brzezińska, Kośka, & Walczyński, 2003).

2. Antimicrobial Synthesis and Evaluation

Novel derivatives of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine have been synthesized and evaluated for antimicrobial activities. This includes the synthesis of compounds exhibiting antibacterial and antifungal activities, such as those derived from 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

3. Anti-inflammatory Activity Assessment

Some derivatives of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine have been synthesized and their in-vitro and in-vivo anti-inflammatory activities have been evaluated. These studies contribute to understanding the potential therapeutic uses of such compounds in treating inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

4. Electrochemical Synthesis and Oxidation Studies

Research has been conducted on the electrochemical synthesis of arylthiobenzazoles using derivatives of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine. This study explores the electrochemical oxidation processes and the potential applications of these compounds in various chemical syntheses (Amani & Nematollahi, 2012).

5. Anticancer Activity Analysis

Some piperazine derivatives, including those similar to 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine, have been evaluated for their anticancer activity. This research is vital in understanding how these compounds can be used in developing new cancer therapies (Turov, 2020).

Wirkmechanismus

Target of Action

The primary targets of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, a process catalyzed by the COX and 5-lipoxygenase pathways . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, affecting the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine’s action include a significant reduction in inflammation and pain . This is achieved through the inhibition of prostaglandin production, which is known to mediate these physiological responses .

Eigenschaften

IUPAC Name |

2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQGDOKZDVPPNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2437067.png)

![Ethyl 2-(4-methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2437070.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl cyclobutanecarboxylate](/img/structure/B2437071.png)